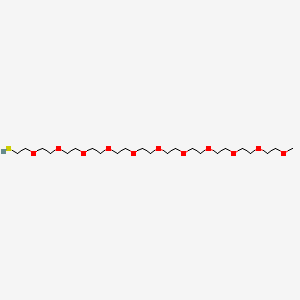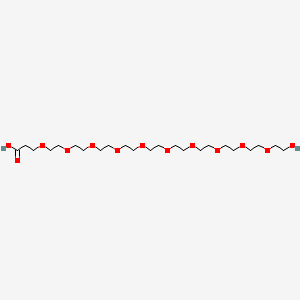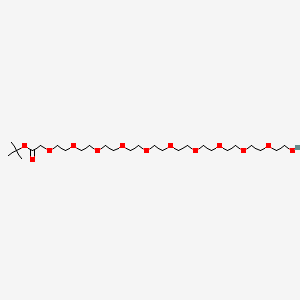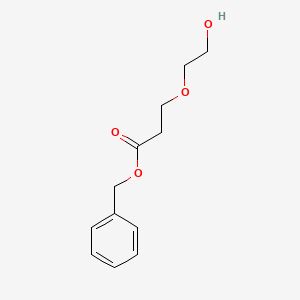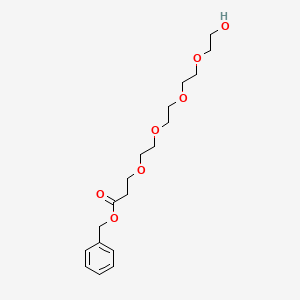
Amino-PEG15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG15-amine: is a polyethylene glycol (PEG)-based compound with the chemical formula C₃₂H₆₈N₂O₁₅ and a molecular weight of 720.90 g/mol . It is a homobifunctional PEG derivative containing two terminal amine groups. This compound is widely used in various scientific and industrial applications due to its unique properties, such as enhancing drug efficacy, solubility, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino-PEG15-amine is typically synthesized through the PEGylation process, which involves the covalent attachment of PEG moieties to a therapeutic agentCommon reagents used in this process include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale PEGylation processes under controlled conditions to ensure high purity and yield. The process typically includes steps such as activation, coupling, purification, and drying . The final product is often characterized by techniques like NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions: Amino-PEG15-amine undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine groups can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine bonds.
Oxidation and Reduction Reactions: The amine groups can be oxidized to form nitroso or nitro derivatives, and reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like NHS esters and carbodiimides are commonly used under mild conditions (room temperature, neutral pH) to facilitate the formation of amide bonds.
Oxidation and Reduction Reactions: Oxidizing agents such as sodium hypochlorite and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed:
Amide Derivatives: Formed through the reaction of amine groups with carboxylic acids or NHS esters.
Imine Derivatives: Formed through the reaction of amine groups with carbonyl compounds.
Scientific Research Applications
Amino-PEG15-amine has a wide range of applications in scientific research, including:
Chemistry:
Drug Conjugation: Used to enhance the solubility and bioavailability of drugs by conjugating them with PEG.
Protein and Peptide Modification: Facilitates the modification of proteins and peptides to improve their stability and therapeutic efficacy.
Biology:
Nanoparticle Surface Functionalization: Used to functionalize the surface of nanoparticles, improving their stability and targeting capabilities.
Medicine:
PROTACs (Proteolysis Targeting Chimeras): Acts as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Industry:
Mechanism of Action
Amino-PEG15-amine exerts its effects primarily through its ability to form stable covalent bonds with various biomolecules. The terminal amine groups can react with carboxylic acids, NHS esters, and carbonyl compounds to form amide or imine bonds . This allows the compound to modify proteins, peptides, and other biomolecules, enhancing their stability, solubility, and bioavailability . In the case of PROTACs, this compound acts as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest, leading to the selective degradation of the target protein through the ubiquitin-proteasome system .
Comparison with Similar Compounds
m-PEG15-amine: A PEG linker containing an amino group and 15 PEG units, similar to Amino-PEG15-amine.
Amino-PEG-acid: A PEG linker with terminal amino and carboxylic acid groups.
Amino-PEG-t-butyl ester: A PEG linker with terminal amino and t-butyl ester groups.
Uniqueness: this compound is unique due to its homobifunctional nature, with two terminal amine groups that allow for versatile conjugation with various biomolecules. This makes it particularly useful in applications requiring stable and biocompatible linkers, such as drug conjugation, protein modification, and nanoparticle functionalization .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N2O15/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h1-34H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPXWFCFXBNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68N2O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
